

Historical development of Sulfisomidin as an antibacterial agent

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The Historical Development of Sulfisomidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of the historical development of **Sulfisomidin**e (also known as sulphasomidine) as an antibacterial agent. It covers the discovery and synthesis of the compound, its mechanism of action as a competitive inhibitor of dihydropteroate synthase, its pharmacokinetic profile, and its early clinical applications, particularly in the treatment of urinary tract infections. This document adheres to technical specifications for data presentation, experimental protocol descriptions, and mandatory visualizations to serve as a comprehensive resource for researchers in antimicrobial drug development.

Introduction and Historical Context

The journey of **Sulfisomidin**e begins with the dawn of the antimicrobial era, sparked by the discovery of Prontosil in 1932 by Gerhard Domagk at Bayer AG. This discovery, which earned Domagk the Nobel Prize in 1939, revealed that a synthetic dye could combat bacterial infections systemically. In 1936, researchers at the Pasteur Institute, led by Ernest Fourneau, elucidated that Prontosil was a prodrug, metabolized in the body to its active form,



sulfanilamide. This pivotal finding unleashed a torrent of research into synthetic antimicrobial agents, leading to the synthesis of over 5,400 derivatives of sulfanilamide by 1945.

Sulfisomidine, chemically known as 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide, emerged from this period of intense chemical exploration. Patented in the early 1940s, it is a pyrimidine derivative of sulfanilamide and is closely related to sulfadimidine. As a member of the sulfonamide class, it became a valuable tool in the prepenicillin and early antibiotic era for treating a variety of bacterial infections, most notably urinary tract infections (UTIs), for which it was studied as early as the 1950s. While its use has since been largely superseded by newer antibiotics with broader spectra and fewer side effects, its history is a significant chapter in antimicrobial therapy.

Table 1: Physicochemical Properties of **Sulfisomidine**

Property	Value	Reference(s)
IUPAC Name	4-amino-N-(2,6- dimethylpyrimidin-4- yl)benzenesulfonamide	
CAS Number	515-64-0	_
Molecular Formula	C12H14N4O2S	_
Molecular Weight	278.33 g/mol	_
Appearance	White to Off-White Solid (Needles from ethanol)	
Melting Point	243-245°C	-
Water Solubility	1.382 g/L (at 25°C)	-

Synthesis of Sulfisomidine

The synthesis of **Sulfisomidin**e follows the general principles established for sulfonamide drugs, which involve the coupling of a substituted sulfonyl chloride with a heterocyclic amine.

Experimental Protocol: Representative Synthesis

Foundational & Exploratory





This protocol is a representative summary based on described manufacturing processes.

Objective: To synthesize 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide (**Sulfisomidine**).

Materials:

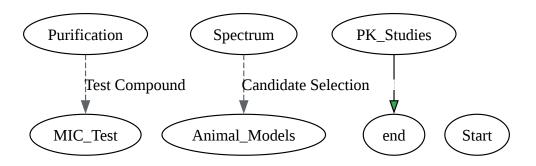
- 6-amino-2,4-dimethylpyrimidine
- p-Nitrobenzenesulfonyl chloride
- Pyridine (dry)
- Caustic Soda (Sodium Hydroxide) solution (dilute)
- · Hydrochloric Acid
- Iron (Fe) powder
- Methyl ethyl ketone or dilute alcohol for recrystallization

Methodology:

- Condensation: Suspend finely powdered 6-amino-2,4-dimethylpyrimidine in dry pyridine. Add p-nitrobenzenesulfonyl chloride to the suspension at a controlled temperature of 50-55°C.
 Heat the mixture for approximately 2 hours at 55°C to facilitate the condensation reaction, forming the intermediate N-(p-nitrobenzenesulfonyl)-6-amino-2,4-dimethylpyrimidine.
- Isolation of Intermediate: Add water to the reaction mixture to precipitate the intermediate. Filter the solid product and wash it with water. The intermediate can be purified by recrystallization from a suitable solvent like methyl ethyl ketone.
- Purification (Optional): The intermediate can be further purified by dissolving it in dilute caustic soda and re-precipitating it with acid.
- Reduction: Reduce the nitro group of the intermediate to an amino group. This is a standard reduction, for example, using iron powder and hydrochloric acid, to yield 6-(p-aminobenzenesulfonamido)-2,4-dimethylpyrimidine (**Sulfisomidine**).



• Final Purification: The final product, **Sulfisomidin**e, is isolated and purified by recrystallization from dilute alcohol.



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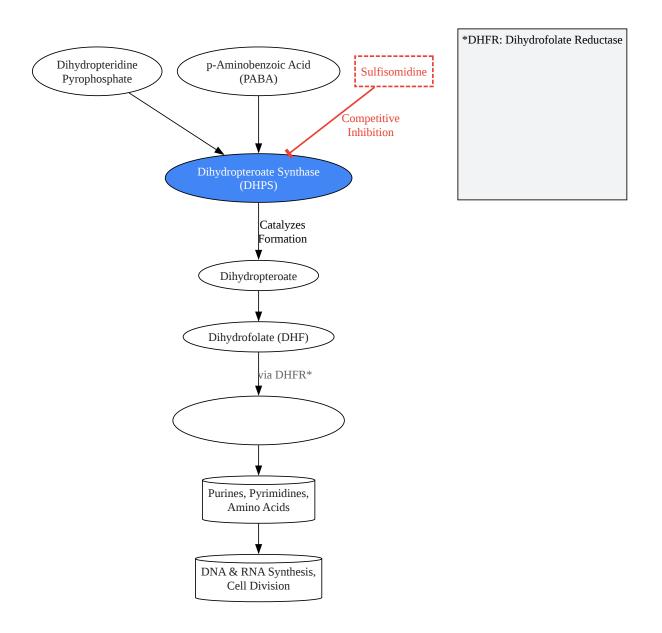
Mechanism of Action

Sulfisomidine exerts its antibacterial effect through a well-understood pathway common to all sulfonamides: the inhibition of folic acid synthesis. Bacteria, unlike humans who obtain folic acid (Vitamin B9) from their diet, must synthesize it de novo. Folic acid is a crucial precursor for the synthesis of purines and pyrimidines, the essential building blocks of DNA and RNA.

The mechanism is one of competitive inhibition. **Sulfisomidin**e is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the bacterial enzyme dihydropteroate synthase (DHPS). **Sulfisomidin**e competes with PABA for the active site of the DHPS enzyme. By binding to the enzyme, it blocks the conversion of dihydropteridine pyrophosphate and PABA into dihydropteroate, a critical step in the folic acid pathway.

This blockade halts the production of downstream products, including tetrahydrofolate, thereby starving the bacterial cell of the necessary components for DNA replication and cell division. This action is primarily bacteriostatic, meaning it inhibits the growth and proliferation of bacteria rather than directly killing them. This cessation of growth allows the host's immune system to effectively clear the infection.





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Antibacterial Spectrum and Efficacy

Sulfisomidine is characterized as a broad-spectrum antibacterial agent, demonstrating activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible in vitro growth of a bacterium.

Experimental Protocol: MIC Determination by Broth Dilution

The following is a standardized protocol for determining the MIC of an antibacterial agent, representative of the methods used to evaluate **Sulfisomidin**e.

Objective: To determine the MIC of **Sulfisomidin**e against a specific bacterial isolate.

Materials:

- Pure, isolated bacterial colonies (e.g., E. coli, S. aureus), 18-24 hours old.
- Mueller-Hinton Broth (MHB).
- Sulfisomidine stock solution of known concentration.
- Sterile test tubes or 96-well microtiter plates.
- 0.5 McFarland turbidity standard.
- Spectrophotometer.
- Incubator (35-37°C).

Methodology:

• Inoculum Preparation: Select several well-isolated colonies of the test bacterium from an agar plate. Suspend the colonies in MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.



- Inoculum Dilution: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test tubes/wells.
- Serial Dilution of **Sulfisomidin**e: Create a series of twofold dilutions of the **Sulfisomidin**e stock solution in MHB across a row of test tubes or a microtiter plate. This creates a gradient of decreasing drug concentrations. A positive control tube (broth + inoculum, no drug) and a negative control tube (broth only) must be included.
- Inoculation: Add the diluted bacterial inoculum to each tube or well containing the Sulfisomidine dilutions and the positive control.
- Incubation: Incubate the tubes/plates at 35-37°C for 16-20 hours under ambient air conditions.
- Interpretation: After incubation, examine the tubes/wells for visible turbidity (bacterial growth). The MIC is the lowest concentration of **Sulfisomidin**e in which no visible growth is observed.

Table 2: Antibacterial Spectrum of **Sulfisomidin**e (Qualitative)

Bacterial Group	Susceptibility	Notes
Gram-Positive Bacteria	Generally Susceptible	Includes species such as Staphylococcus and Streptococcus.
Gram-Negative Bacteria	Generally Susceptible	Includes enteric bacteria such as Escherichia coli.

Note: Specific historical MIC values for **Sulfisomidin**e against a comprehensive panel of bacteria are not readily available in the reviewed literature. The development of resistance over time has compromised its usefulness against many strains that were once susceptible.

Pharmacokinetics

The clinical utility of an antimicrobial agent is heavily dependent on its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug.



Table 3: Summary of **Sulfisomidin**e Pharmacokinetic Parameters

Parameter	Description	Value <i>l</i> Characteristic	Reference(s)
Administration	Oral	Available in tablet and oral suspension formulations.	
Absorption	Readily absorbed from the gastrointestinal tract.	Onset of action: 1-2 hours.	•
Time to Peak (T _{max})	Time to reach maximum plasma concentration.	~4 hours	-
Distribution	Distributed throughout the body.	-	-
Metabolism	Primarily hepatic.	Minor acetylation compared to other sulfonamides.	-
Elimination Half-life (t1/2)	Time for plasma concentration to reduce by half.	~10-12 hours	-
Excretion	Primarily renal.	Excreted in the urine.	

Early Clinical Applications and Trials

Sulfisomidine's primary clinical application throughout its history was in the treatment of acute, uncomplicated urinary tract infections (UTIs). Its favorable solubility in urine, even at acidic pH, made it a suitable choice, reducing the risk of crystalluria that plagued earlier sulfonamides.

Key Clinical Trial Methodologies

Trial 1: Therapeutic Equivalence in Lower UTIs (Melander et al., 1982)



- Objective: To compare the clinical efficacy and serum concentrations of two different dosing regimens of Sulfisomidine for uncomplicated lower UTIs.
- Study Design: Controlled clinical trial.
- Patient Population: Two groups of patients with uncomplicated lower UTIs (Group I, n=12;
 Group II, n=14).
- Methodology/Protocols:
 - Group I (Conventional Dosage): Received 1 gram of Sulfisomidine four times daily.
 - Group II (Simplified Dosage): Received 2 grams of Sulfisomidine twice daily.
 - Treatment Duration: 12 days.
 - Primary Outcomes: Serum concentrations of the drug were measured at steady state (day
 7) and one day after treatment cessation (day 13). Clinical outcomes (subjective and objective symptoms) were monitored during and for at least 4 weeks after treatment.
- Results Summary: Serum concentrations did not differ significantly between the two groups.
 Both regimens were found to be equally effective in resolving symptoms, leading to the recommendation of the simpler twice-daily regimen.

Trial 2: Treatment of Acute E. coli UTIs (1977)

- Objective: To evaluate the effectiveness of Sulfisomidine (sulphasomidine) for acute UTIs caused by Escherichia coli.
- Study Design: Controlled clinical trial comparing sulphasomidine and sulphalene.
- Patient Population: 28 non-pregnant women with acute E. coli UTIs.
- Methodology/Protocols:
 - Patients were treated with conventional doses of sulphasomidine.



- Primary Outcomes: Clinical efficacy in treating simple cystitis with sulfonamide-sensitive organisms was assessed. The ecological effect on fecal flora was also studied.
- Results Summary: The preparation was effective for treating simple cystitis caused by susceptible E. coli. It was also noted to exert selective pressure that favored the growth of sulfonamide-resistant E. coli in the fecal flora.

Conclusion

Sulfisomidine stands as a significant milestone in the historical development of antibacterial agents. Born from the initial explosion of sulfonamide research, it provided a valuable therapeutic option against a broad spectrum of common bacterial pathogens for several decades. Its mechanism of action, the elegant competitive inhibition of a vital bacterial metabolic pathway, remains a classic example of rational drug design. While its clinical role has diminished with the advent of more potent antibiotics and the rise of microbial resistance, the principles learned from its development, evaluation, and clinical use have provided a foundational framework for the field of antimicrobial research. For scientists and professionals today, the story of **Sulfisomidin**e serves as a technical guide to the fundamental processes of drug discovery, from chemical synthesis and in vitro evaluation to clinical validation.

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